molecular formula C10H11NO2 B12916022 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole CAS No. 54287-95-5

3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12916022
CAS No.: 54287-95-5
M. Wt: 177.20 g/mol
InChI Key: KDSJFVNSIFGWOV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for 3-(4-methoxyphenyl)-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-methoxyphenyl)-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4,5-dihydroisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

54287-95-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-5H,6-7H2,1H3

InChI Key

KDSJFVNSIFGWOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOCC2

Origin of Product

United States

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